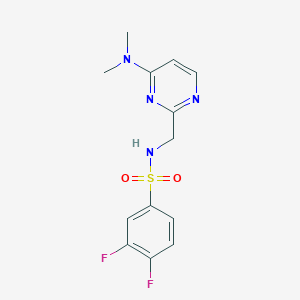
N-((4-(ジメチルアミノ)ピリミジン-2-イル)メチル)-3,4-ジフルオロベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a difluorobenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is the PDGFRα kinase . This kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide interacts with its target by binding to the inactive conformation of the PDGFRα kinase . This binding occurs in a non-highly conserved allosteric hydrophobic pocket generated by DFG-out shifting . The compound’s interaction with the kinase inhibits its activity, thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
The inhibition of PDGFRα kinase by N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide affects several biochemical pathways. Most notably, it disrupts the pathways that lead to cell growth and proliferation . This disruption can lead to the arrest of cell cycle progression and the induction of apoptosis .
Pharmacokinetics
The compound’s ability to selectively inhibit pdgfrα kinase suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide’s action is the inhibition of cell growth and proliferation . By blocking PDGFRα kinase activity, the compound can arrest cell cycle progression and induce apoptosis . This makes it a potential therapeutic agent for conditions characterized by abnormal cell growth, such as Chronic Eosinophilic Leukemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-4-(dimethylamino)pyrimidine with a suitable sulfonamide precursor under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput synthesis techniques can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide stands out due to its unique combination of a dimethylamino group and a difluorobenzenesulfonamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c1-19(2)13-5-6-16-12(18-13)8-17-22(20,21)9-3-4-10(14)11(15)7-9/h3-7,17H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKFXFLMRHSIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














